molecular formula C14H15BrN2OS B11934376 Br-PBTC

Br-PBTC

Cat. No.: B11934376
M. Wt: 339.25 g/mol
InChI Key: LRYYPTVUWGMZQB-SNVBAGLBSA-N
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Description

It specifically targets subtypes containing α4β2, α2β2, and α2β4 subunits . This compound is of significant interest due to its potential therapeutic applications and its role in scientific research.

Preparation Methods

The synthesis of Br-PBTC involves several steps, starting with the preparation of the benzo[b]thiophene core. The synthetic route typically includes bromination, amide formation, and piperidine ring introduction. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods are not widely documented, but laboratory-scale synthesis is well-established.

Chemical Reactions Analysis

Br-PBTC undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Br-PBTC has a wide range of applications in scientific research:

Comparison with Similar Compounds

Br-PBTC is unique in its selective modulation of specific nicotinic acetylcholine receptor subtypes. Similar compounds include:

This compound stands out due to its high potency and selectivity for α4β2, α2β2, and α2β4 subunits, making it a valuable tool in receptor research and potential therapeutic applications .

Properties

Molecular Formula

C14H15BrN2OS

Molecular Weight

339.25 g/mol

IUPAC Name

7-bromo-N-[(3R)-piperidin-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H15BrN2OS/c15-11-5-1-3-9-7-12(19-13(9)11)14(18)17-10-4-2-6-16-8-10/h1,3,5,7,10,16H,2,4,6,8H2,(H,17,18)/t10-/m1/s1

InChI Key

LRYYPTVUWGMZQB-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2=CC3=C(S2)C(=CC=C3)Br

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=C(S2)C(=CC=C3)Br

Origin of Product

United States

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